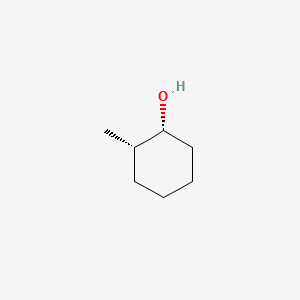

cis-2-Methylcyclohexanol

Vue d'ensemble

Description

cis-2-Methylcyclohexanol: is an organic compound with the molecular formula C7H14O . It is a stereoisomer of 2-methylcyclohexanol, characterized by the cis configuration of the methyl and hydroxyl groups on the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydration of 2-Methylcyclohexene: One common method for synthesizing cis-2-methylcyclohexanol involves the hydration of 2-methylcyclohexene. This reaction typically uses an acid catalyst such as sulfuric acid to add water across the double bond, resulting in the formation of the alcohol.

Reduction of 2-Methylcyclohexanone: Another method involves the reduction of 2-methylcyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process yields this compound as one of the products.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexanone. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.

Analyse Des Réactions Chimiques

Chemical Reactions of cis-2-Methylcyclohexanol

The primary reaction of interest for this compound is dehydration, which typically occurs under acidic conditions. This reaction leads to the formation of alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene. The mechanism of dehydration can be classified as either E1 or E2, with the E1 mechanism being predominant in most laboratory settings.

Dehydration Reaction

The dehydration of this compound involves the following steps:

Mechanism and Product Distribution

Research indicates that the dehydration of this compound predominantly yields 1-methylcyclohexene due to the stability of the secondary carbocation formed during the reaction. The product distribution can vary based on reaction conditions such as temperature and concentration of acid used.

Table 1: Product Distribution from Dehydration

| Product | Yield (%) |

|---|---|

| 1-Methylcyclohexene | ~90 |

| 3-Methylcyclohexene | ~10 |

| Methylenecyclohexane | Trace |

| 4-Methylcyclohexene | Trace |

This table reflects findings from various studies where this compound was dehydrated under controlled laboratory conditions .

Comparative Analysis with Trans-2-Methylcyclohexanol

The reactivity of cis- and trans-2-methylcyclohexanol differs significantly during dehydration:

-

Cis Isomer : As noted, predominantly forms 1-methylcyclohexene.

-

Trans Isomer : Tends to yield a more complex mixture including 3-methylcyclohexene and other products such as ethylidenecyclopentane.

Table 2: Comparison of Dehydration Products

| Isomer | Major Product | Minor Products |

|---|---|---|

| This compound | 1-Methylcyclohexene | 3-Methylcyclohexene |

| Trans-2-Methylcyclohexanol | 3-Methylcyclohexene | Ethylidenecyclopentane, Methylenecyclohexane |

This difference in product distribution is attributed to the stereochemical arrangement of the reactants which influences the stability and formation pathways of carbocations during elimination reactions .

Alternative Reaction Pathways

Besides acid-catalyzed dehydration, this compound can also undergo tosylation followed by elimination using strong bases like potassium tert-butoxide:

-

Tosylation : The hydroxyl group is converted into a tosylate.

-

Elimination : Under strong basic conditions, elimination occurs leading primarily to 1-methylcyclohexene.

This method provides an alternative pathway for alkene synthesis while showcasing regioselectivity differences between cis and trans isomers .

Applications De Recherche Scientifique

Organic Synthesis

Cis-2-Methylcyclohexanol is utilized in several synthetic processes:

- Preparation of Esters : It can react with acetic anhydride to form acetic acid-(2-methyl-cyclohexyl ester), which is useful in various chemical applications .

- Dehydration Reactions : Both cis- and trans-2-methylcyclohexanol undergo dehydration reactions when treated with sulfuric acid. The major product from this compound is 1-methylcyclohexene, while trans-2-methylcyclohexanol predominantly yields 3-methylcyclohexene. This difference highlights the influence of stereochemistry on reaction pathways .

Reaction Mechanisms

The dehydration mechanism for this compound has been studied extensively:

- E1 vs. E2 Mechanisms : The dehydration can proceed via two different pathways depending on the conditions. In acidic conditions, this compound predominantly follows an E2 mechanism, while under certain conditions, it may also follow an E1 pathway . This distinction is crucial for predicting product outcomes in synthetic chemistry.

| Mechanism | Conditions | Major Product |

|---|---|---|

| E1 | Acidic | 3-Methylcyclohexene |

| E2 | Basic | 1-Methylcyclohexene |

Research Applications

This compound serves as a model compound in various research studies:

- Enzyme Studies : It has been used to investigate the effects of organic solvents on enzyme activities, such as epoxide hydrolase, providing insights into enzyme kinetics and solvent interactions .

- Green Chemistry : The compound is being explored within the context of green chemistry practices, where it can serve as a more environmentally friendly solvent or reactant compared to traditional solvents that pose greater environmental risks .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Reaction Pathways : Research comparing the dehydration mechanisms of cis- and trans-isomers illustrates how molecular structure affects reactivity and product distribution. The findings contribute to a deeper understanding of stereochemical influences in organic reactions .

- Green Solvent Applications : In studies focusing on sustainable practices, this compound has been evaluated for its potential as a green solvent, demonstrating lower toxicity and environmental impact compared to conventional solvents .

Mécanisme D'action

The mechanism of action of cis-2-methylcyclohexanol in chemical reactions often involves the formation of carbocation intermediates. For example, during dehydration, the hydroxyl group is protonated by an acid, leading to the formation of an oxonium ion. This ion then loses water to form a carbocation, which can rearrange to form more stable products like 1-methylcyclohexene and 3-methylcyclohexene.

Comparaison Avec Des Composés Similaires

trans-2-Methylcyclohexanol: The trans isomer of 2-methylcyclohexanol, where the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring.

2-Methylcyclohexanone: The ketone derivative of 2-methylcyclohexanol.

1-Methylcyclohexanol: An isomer with the methyl group at the 1-position instead of the 2-position.

Uniqueness: cis-2-Methylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans isomer or other similar compounds.

Activité Biologique

Cis-2-methylcyclohexanol is a cyclic alcohol with the chemical formula . It exists as one of the two stereoisomers of 2-methylcyclohexanol, the other being trans-2-methylcyclohexanol. This compound has garnered attention in various fields including organic chemistry, pharmacology, and biochemistry due to its unique properties and biological activities.

- Molecular Weight : 114.188 g/mol

- CAS Number : 583-59-5

- InChI Key : NDVWOBYBJYUSMF-UHFFFAOYSA-N

- Solubility : Slightly miscible with water, more soluble in organic solvents.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and pharmaceuticals .

2. Effects on Enzyme Activity

This compound has been studied for its effects on enzyme activity, particularly in relation to epoxide hydrolase. It was found that this compound can influence the biocompatibility of organic solvents towards epoxide hydrolase activity in yeast cells, indicating its relevance in biocatalysis and industrial applications .

3. Dehydration Reactions

The compound undergoes dehydration reactions under acidic conditions to yield alkenes, primarily 1-methylcyclohexene. This reaction pathway is significant for understanding its reactivity and potential synthetic applications in organic chemistry .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound against common foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound, highlighting its potential as a natural preservative .

Case Study 2: Enzyme Interaction

In another investigation, this compound was evaluated for its impact on epoxide hydrolase activity in Rhodotorula sp. The findings revealed that certain concentrations enhanced enzyme activity, suggesting that this compound could be used to optimize bioprocesses involving epoxide substrates .

Research Findings

Recent studies have focused on the conformational analysis of this compound, revealing differences in reactivity based on its stereochemistry. The axial and equatorial positions of substituents significantly affect the compound's stability and reactivity during chemical transformations .

Data Summary Table

| Property/Activity | This compound |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.188 g/mol |

| Antimicrobial Efficacy | Effective against E. coli, S. aureus |

| Enzyme Interaction | Enhances epoxide hydrolase activity |

| Major Dehydration Product | 1-Methylcyclohexene |

Propriétés

Numéro CAS |

7443-70-1 |

|---|---|

Formule moléculaire |

C7H14O |

Poids moléculaire |

114.19 g/mol |

Nom IUPAC |

(1S,2R)-2-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |

Clé InChI |

NDVWOBYBJYUSMF-RQJHMYQMSA-N |

SMILES |

CC1CCCCC1O |

SMILES isomérique |

C[C@@H]1CCCC[C@@H]1O |

SMILES canonique |

CC1CCCCC1O |

Key on ui other cas no. |

7443-70-1 |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-2-methylcyclohexanol in gas hydrate research?

A1: this compound has been identified as a guest species capable of forming methane-structure-H hydrates. [] This finding expands the understanding of potential hydrate formers and their influence on gas hydrate formation conditions.

Q2: How does the position of the methyl group on the cyclohexane ring influence gas hydrate formation?

A2: Research indicates that the decomposition pressure of methane-structure-H hydrates formed with methylcyclohexanol isomers varies depending on the methyl group's position. The decomposition pressures increase in the following order: 1-methylcyclohexanol < this compound < trans-2-methylcyclohexanol < cis-4-methylcyclohexanol < trans-4-methylcyclohexanol. This suggests that the steric hindrance imposed by the methyl group plays a role in hydrate stability. []

Q3: Can microorganisms differentiate between cis- and trans-2-methylcyclohexyl acetate for enantioselective hydrolysis?

A3: Yes, specific microorganisms exhibit enantioselectivity when hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. The enzymatic activity preferentially hydrolyzes the acetate group from one enantiomer over the other, resulting in the production of (−)-trans-2-methylcyclohexanol with (+)-trans-2-methylcyclohexyl acetate and (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate. This highlights the potential for using microorganisms in the chiral resolution of these compounds. []

Q4: How does the configuration of 2-methylcyclohexanone influence its biotransformation by Glomerella cingulata?

A4: Glomerella cingulata exhibits stereospecific reduction of (±)-2-methylcyclohexanone. The (2R)-ketone is specifically converted to (+)-cis-2-methylcyclohexanol (1S-2R) with high enantiomeric excess (92% ee), demonstrating the organism's selectivity for this specific configuration. []

Q5: Does this compound exhibit different dielectric properties compared to its trans isomer?

A5: Yes, the steric arrangement of the methyl group significantly impacts the dielectric properties. The Kirkwood correlation factor (g) of trans-2-methylcyclohexanol is larger than that of this compound. This difference is attributed to the lower steric hindrance in the trans isomer, allowing for greater hydrogen bonding association between molecules. Notably, the g value for this compound at 298 K is unusually low (0.75). []

Q6: How does the structure of this compound influence its reactivity in acid-catalyzed dehydration reactions?

A6: The cis configuration of the methyl group in this compound favors an E2 elimination mechanism during acid-catalyzed dehydration, leading to a higher reaction rate compared to 4-methylcyclohexanol, which undergoes an E1 mechanism. This difference highlights the impact of steric factors on the preferred reaction pathway and subsequent activity. []

Q7: Can this compound be resolved using chiral stationary phase HPLC?

A7: Yes, this compound can be effectively resolved by converting it to its benzoate or 3,5-dichlorobenzoate derivative and separating the enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase, specifically (+)-poly(triphenylmethyl methacrylate). This technique allows for the separation and analysis of the individual enantiomers. []

Q8: Have any studies explored the gas-phase acidity of this compound?

A8: Yes, researchers have determined the gas-phase acidity (ΔG°acid) of this compound using kinetic methods based on competitive fragmentations of cluster ions. The estimated ΔG°acid value for this compound is 364.1 ± 0.1 kcal/mol, providing insights into its intrinsic acidity in the absence of solvent effects. []

Q9: Has this compound been investigated as a substrate for biocatalytic transformations?

A9: Yes, studies have explored the ability of fresh leaves from various Passiflora species to catalyze the oxidation of this compound. While the specific activity towards this substrate varied between species, these findings highlight the potential of using readily available plant materials for biocatalytic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.